molecular formula C8H6BrClO B017061 2-Bromo-2'-chloroacetophenone CAS No. 5000-66-8

2-Bromo-2'-chloroacetophenone

Cat. No. B017061
CAS RN: 5000-66-8
M. Wt: 233.49 g/mol
InChI Key: WZWWEVCLPKAQTA-UHFFFAOYSA-N
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Description

2-Bromo-2’-chloroacetophenone is a compound useful in organic synthesis . It is a white solid that reacts slowly with metals causing mild corrosion . It undergoes enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide .


Synthesis Analysis

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .


Chemical Reactions Analysis

2-Bromo-2’-chloroacetophenone reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .


Physical And Chemical Properties Analysis

2-Bromo-2’-chloroacetophenone has a molecular weight of 233.49 g/mol . It has a refractive index of 1.590 and a boiling point of 105 °C at 1 mmHg . The density of this compound is 1.602 g/mL at 25 °C .

Scientific Research Applications

Organic Chemistry Education

The α-bromination reaction of carbonyl compounds, such as 2-Bromo-2’-chloroacetophenone, is a significant topic in the field of organic chemistry . This compound has been used in experimental teaching to help students understand the principles of organic reactions . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-chloro-α-bromo-acetophenone

The compound can be used to synthesize 4-chloro-α-bromo-acetophenone at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent . The molar ratio of substrate to brominator being 1.0:1.1 .

Intermediate in Organic Synthesis

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Formation of Phenacyl Derivatives

2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .

Preparation of Symmetrical 1,4-diketones

2-Bromo-3’-chloroacetophenone acts as a substrate used in a one-step preparation of symmetrical 1,4-diketones in the presence of Zn-I2 .

Commercial Availability

2-Bromo-2’-chloroacetophenone is commercially available and can be purchased from various chemical suppliers . It is often used in research and industrial applications due to its reactivity and versatility .

Safety and Hazards

2-Bromo-2’-chloroacetophenone causes severe skin burns and eye damage . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

This compound is often used as a reagent in organic synthesis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloroacetophenone. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Its reactivity can also be influenced by the presence of other chemicals and the conditions under which reactions are carried out.

properties

IUPAC Name

2-bromo-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWWEVCLPKAQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370945
Record name 2-Bromo-2'-chloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-chloroacetophenone

CAS RN

5000-66-8
Record name 2-Bromo-1-(2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5000-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2'-chloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (3.8 mL, 65 mmol) was added dropwise to a solution of 1-(2-chloro-phenyl)-ethanone (10. g, 65 mmol) in acetic acid (75 mL) at 0° C. The mixture was then warmed to room temperature and stirred overnight. The mixture was evaporated to dryness and used in the next step without further purification.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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